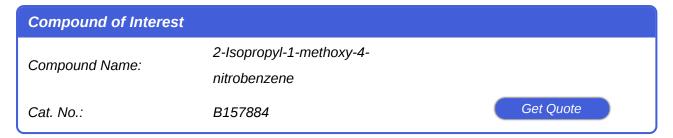


Spectroscopic Profile of 2-Isopropyl-1-methoxy-4-nitrobenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **2-Isopropyl-1-methoxy-4-nitrobenzene** (IUPAC Name: 1-methoxy-4-nitro-2-propan-2-ylbenzene). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data obtained from computational chemistry models. These predictions offer valuable insights into the structural features of the molecule and serve as a reference for its characterization.

Compound Information

Identifier	Value
IUPAC Name	1-methoxy-4-nitro-2-propan-2-ylbenzene
CAS Number	1706-81-6[1][2]
Molecular Formula	C10H13NO3[1]
Molecular Weight	195.21 g/mol [1]
Canonical SMILES	CC(C)C1=C(C=CC(=C1)INVALID-LINK [O-])OC[1]

Predicted Spectroscopic Data



The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Isopropyl-1-methoxy-4-nitrobenzene**.

Predicted ¹H NMR Data

Note: Predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8-8.2	d	1H	Ar-H (ortho to NO ₂)
~7.5-7.7	dd	1H	Ar-H (ortho to OCH₃ and meta to NO₂)
~7.0-7.2	d	1H	Ar-H (meta to OCH₃ and ortho to Isopropyl)
~3.9	S	3H	-OCH₃
~3.3	sept	1H	-CH(CH ₃) ₂
~1.2	d	6H	-CH(CH ₃) ₂

Predicted ¹³C NMR Data

Note: Predicted chemical shifts (δ) are referenced to TMS at 0 ppm.



Chemical Shift (ppm)	Assignment
~160	Ar-C (C-OCH ₃)
~148	Ar-C (C-NO ₂)
~140	Ar-C (C-Isopropyl)
~125	Ar-CH
~118	Ar-CH
~110	Ar-CH
~56	-OCH₃
~28	-CH(CH ₃) ₂
~23	-CH(CH ₃) ₂

Predicted IR Spectroscopy Data

Wavenumber (cm ^{−1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2970-2850	Medium-Strong	Aliphatic C-H stretch
~1600, ~1480	Medium-Strong	Aromatic C=C bending
~1520, ~1340	Strong	Asymmetric and symmetric NO ₂ stretch
~1250	Strong	Aryl-O-CH₃ stretch
~830	Strong	C-H out-of-plane bend (paradisubstitution pattern)

Predicted Mass Spectrometry Data



m/z	Relative Intensity (%)	Assignment
195	High	[M] ⁺ (Molecular Ion)
180	High	[M - CH₃] ⁺
150	Medium	[M - NO ₂]+
135	Medium	[M - NO ₂ - CH ₃] ⁺
107	Medium	[M - NO ₂ - C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a solid aromatic compound like **2-Isopropyl-1-methoxy-4-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic compounds).
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:



- Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
- Spectrum Acquisition:



- Acquire the sample spectrum. The instrument will scan the mid-infrared range (typically 4000-400 cm⁻¹).
- Multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
 - Identify and label the major absorption bands.

Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Ionization EI):
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]+), and to fragment into smaller charged species.
- Mass Analysis:
 - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-offlight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.
- Data Processing:



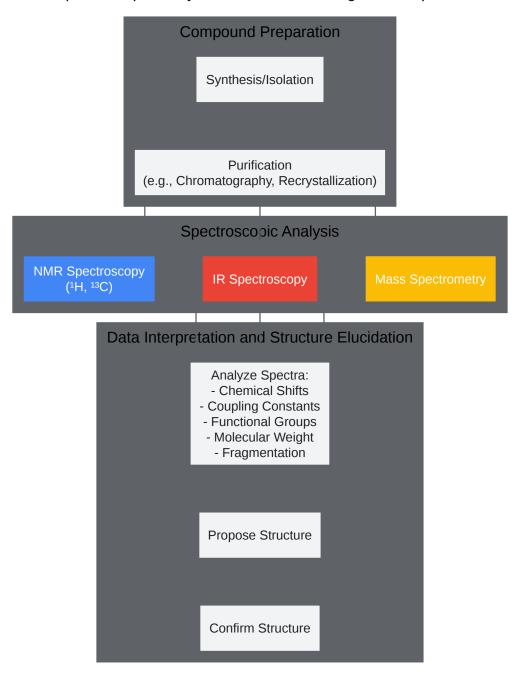
- The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.



Spectroscopic Analysis Workflow for an Organic Compound



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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of an organic compound.

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References

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- 2. Buy Online CAS Number 1706-81-6 TRC 2-Isopropyl-1-methoxy-4-nitro-benzene | LGC Standards [Igcstandards.com]
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